
1,2-Difluor-4,5-Dimethoxybenzol
Übersicht
Beschreibung
1,2-Difluoro-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two methoxy groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of fluorinated organic molecules and their interactions with biological systems.
Medicine: Fluorinated compounds are often used in pharmaceuticals to enhance the efficacy and selectivity of drugs.
Wirkmechanismus
Target of Action
1,2-Difluoro-4,5-dimethoxybenzene is an aryl fluorinated building block The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound may be used in the synthesis of molecular crystals . The interaction of 1,2-Difluoro-4,5-dimethoxybenzene with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is known that the compound may be used in the synthesis of molecular crystals
Biochemische Analyse
Biochemical Properties
1,2-Difluoro-4,5-dimethoxybenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of molecular crystals that exhibit solid-state lithium ion conductivity . The interactions of 1,2-Difluoro-4,5-dimethoxybenzene with these biomolecules are primarily based on its ability to form stable complexes, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 1,2-Difluoro-4,5-dimethoxybenzene on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to alterations in the normal functioning of cells, potentially impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1,2-Difluoro-4,5-dimethoxybenzene exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity . This mechanism of action highlights the importance of its structural properties in determining its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Difluoro-4,5-dimethoxybenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Difluoro-4,5-dimethoxybenzene remains stable under specific conditions, but its degradation products can have different biochemical activities . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1,2-Difluoro-4,5-dimethoxybenzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for determining the safe and effective use of 1,2-Difluoro-4,5-dimethoxybenzene in research and potential therapeutic applications.
Metabolic Pathways
1,2-Difluoro-4,5-dimethoxybenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound . The identification of these metabolic pathways is essential for understanding how 1,2-Difluoro-4,5-dimethoxybenzene is processed within biological systems.
Transport and Distribution
The transport and distribution of 1,2-Difluoro-4,5-dimethoxybenzene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The study of its transport and distribution is vital for understanding how 1,2-Difluoro-4,5-dimethoxybenzene reaches its target sites and exerts its biochemical effects.
Subcellular Localization
1,2-Difluoro-4,5-dimethoxybenzene exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating the precise mechanisms through which 1,2-Difluoro-4,5-dimethoxybenzene exerts its biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4,5-dimethoxybenzene can be synthesized through several methods. One common method involves the fluorination of 4,5-dimethoxybenzene. The reaction typically uses a fluorinating agent such as hydrogen fluoride or a fluorine gas in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 1,2-difluoro-4,5-dimethoxybenzene may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the fluorination process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Difluoro-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the methoxy groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Products include partially or fully reduced benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Difluoro-3,4-dimethoxybenzene
- 1,2-Difluoro-4,5-dimethoxybenzene
- 1,4-Difluoro-2,5-dimethoxybenzene
- 1,2-Difluoro-4,5-dimethoxybenzene
Uniqueness
1,2-Difluoro-4,5-dimethoxybenzene is unique due to the specific positions of the fluorine and methoxy groups on the benzene ring. This arrangement provides distinct electronic and steric properties, making it a valuable building block in organic synthesis. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups allows for fine-tuning of the compound’s reactivity and selectivity in various chemical reactions .
Eigenschaften
IUPAC Name |
1,2-difluoro-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAOVLXLTJXDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357410 | |
| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203059-80-7 | |
| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203059-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper [] demonstrates that incorporating 1,2-difluoro-4,5-dimethoxybenzene into a lithium salt complex leads to the formation of a specific crystal structure. This structure features self-assembled channels composed of N(SO2CF3)2 anions and 1,2-difluoro-4,5-dimethoxybenzene frameworks, facilitated by intermolecular aromatic and hydrogen interactions. These channels provide pathways for lithium ion movement, effectively enhancing lithium ion conductivity within the material. The presence of fluorine atoms in 1,2-difluoro-4,5-dimethoxybenzene might influence the strength and nature of these interactions, further contributing to the observed conductivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


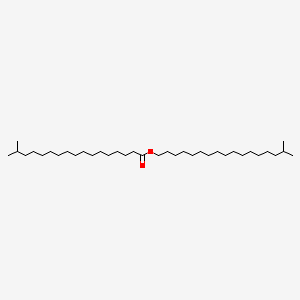


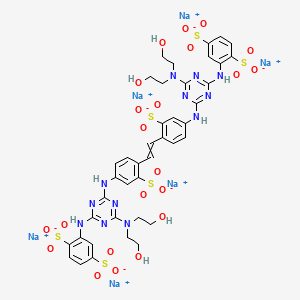
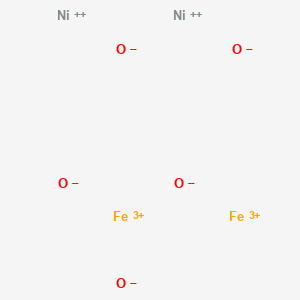



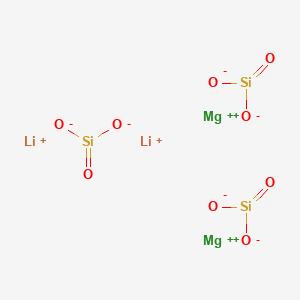



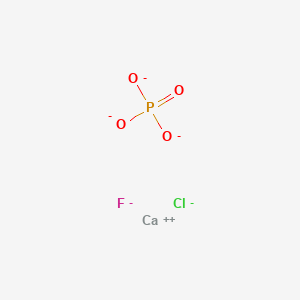
![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)
